6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of bromine and nitrile groups in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent bromination . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit specific enzymes or activate certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Bromo-2-methylimidazo[1,2-a]pyridine
- 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Uniqueness
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C9H6BrN3 |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-6-2-9-12-4-7(3-11)13(9)5-8(6)10/h2,4-5H,1H3 |
InChI Key |
VVZCDINVSGNRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.